molecular formula C19H20N2O5S2 B2650334 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide CAS No. 2380070-60-8

4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide

Cat. No.: B2650334
CAS No.: 2380070-60-8
M. Wt: 420.5
InChI Key: UNUZRZRZFBDPPT-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl, furan, and thiophene groups

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)15-7-5-13(6-8-15)19(23)20-11-16(22)18-10-14(12-27-18)17-4-3-9-26-17/h3-10,12,16,22H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUZRZRZFBDPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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